2-amino-3-methoxybenzene-1-sulfonylfluoride
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Overview
Description
2-amino-3-methoxybenzene-1-sulfonylfluoride is an organic compound with the molecular formula C7H8FNO3S It is a sulfonyl fluoride derivative, characterized by the presence of an amino group, a methoxy group, and a sulfonyl fluoride group attached to a benzene ring
Mechanism of Action
Target of Action
Sulfonyl fluorides are known to interact with various biological targets, including proteins and enzymes, due to their electrophilic nature .
Mode of Action
Sulfonyl fluorides, in general, are known to act as electrophiles, reacting with nucleophilic sites in biological targets . The fluoride ion is a good leaving group, which facilitates the reaction with nucleophiles .
Biochemical Pathways
Sulfonyl fluorides can influence various biochemical processes due to their reactivity with a wide range of biological targets .
Pharmacokinetics
The pharmacokinetics of sulfonyl fluorides can be influenced by factors such as their lipophilicity, molecular size, and the presence of functional groups .
Result of Action
Sulfonyl fluorides can cause various cellular effects due to their ability to modify proteins and other biological targets .
Action Environment
The action, efficacy, and stability of 2-amino-3-methoxybenzene-1-sulfonyl fluoride can be influenced by various environmental factors. These include the pH of the environment, the presence of competing nucleophiles, and the temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-methoxybenzene-1-sulfonylfluoride typically involves the introduction of the sulfonyl fluoride group to a benzene ring substituted with an amino and a methoxy group. One common method involves the reaction of 2-amino-3-methoxybenzenesulfonyl chloride with a fluoride source under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-methoxybenzene-1-sulfonylfluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Biaryl Compounds: Formed from coupling reactions.
Scientific Research Applications
2-amino-3-methoxybenzene-1-sulfonylfluoride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes that interact with sulfonyl fluoride groups.
Medicine: Explored for its potential use in drug development, especially in the design of enzyme inhibitors.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
2-amino-3-methoxybenzene-1-sulfonylfluoride can be compared with other sulfonyl fluoride derivatives, such as:
- 2-amino-4-methoxybenzene-1-sulfonylfluoride
- 2-amino-3-ethoxybenzene-1-sulfonylfluoride
- 2-amino-3-methoxybenzene-1-sulfonylchloride
Uniqueness
The presence of both an amino group and a methoxy group on the benzene ring, along with the sulfonyl fluoride group, makes this compound unique
Properties
IUPAC Name |
2-amino-3-methoxybenzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO3S/c1-12-5-3-2-4-6(7(5)9)13(8,10)11/h2-4H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZYTQPOFFAFQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)S(=O)(=O)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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